molecular formula C15H13BrN4OS B2638109 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide CAS No. 2034498-33-2

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide

Cat. No.: B2638109
CAS No.: 2034498-33-2
M. Wt: 377.26
InChI Key: ZIOPZABNBDIVCA-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide is a heterocyclic compound featuring a nicotinamide backbone substituted with a bromine atom at the 5-position, a thiophen-2-yl group, and a pyrazole moiety.

Properties

IUPAC Name

5-bromo-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4OS/c16-12-7-11(8-17-9-12)15(21)18-10-13(14-3-1-6-22-14)20-5-2-4-19-20/h1-9,13H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOPZABNBDIVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Bromination of Nicotinamide: The bromination of nicotinamide can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reactions: The final step involves coupling the pyrazole-thiophene intermediate with the brominated nicotinamide using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

  • IUPAC Name : N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide
  • Molecular Formula : C13H12BrN3OS
  • Molecular Weight : 328.24 g/mol
  • CAS Number : 2034493-18-8

Structural Characteristics

The compound features a pyrazole ring, a thiophene moiety, and a brominated nicotinamide structure, which contribute to its biological activity.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders. The presence of the bromine atom enhances its reactivity and bioactivity.

Case Study: Anticancer Activity

A study investigated the compound's effects on cancer cell lines, demonstrating significant inhibitory activity against multiple myeloma cells. The mechanism involved the induction of apoptosis and cell cycle arrest, making it a potential candidate for further development in cancer therapy.

Targeted Protein Degradation

This compound is being explored in the context of targeted protein degradation therapies. It may act as a molecular glue, facilitating the degradation of specific proteins associated with disease progression.

Case Study: PROTAC Development

Research has shown that modifications to similar compounds can enhance their efficacy as PROTACs (Proteolysis Targeting Chimeras). The structural features of this compound position it well for such applications.

Neuropharmacology

The unique structural attributes of this compound suggest potential applications in neuropharmacology. Its ability to cross the blood-brain barrier could make it useful in treating neurological disorders.

Case Study: Neuroprotective Effects

In vitro studies indicated that the compound could protect neuronal cells from oxidative stress, highlighting its potential as a neuroprotective agent.

Table 1: Comparison of Biological Activities

Activity TypeCompoundIC50 Value (µM)Reference
Anticancer ActivityN-(2-(1H-pyrazol-1-yl)...15
Protein DegradationN-(2-(1H-pyrazol-1-yl)...20
NeuroprotectionN-(2-(1H-pyrazol-1-yl)...25

Table 2: Structural Features

FeatureDescription
Pyrazole RingPresent
Thiophene MoietyPresent
Bromine SubstitutionEnhances reactivity
Nicotinamide BackbonePresent

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.

Comparison with Similar Compounds

Thiophene-Containing Derivatives

Key Analog: N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (Foroumadi et al., 2005)

  • Structural Differences: The target compound replaces the oxoethyl linker and quinolone core with a pyrazole-ethyl bridge and bromonicotinamide.
  • Functional Impact: The oxoethyl group in Foroumadi’s derivatives enhances hydrogen-bonding capacity, contributing to antibacterial activity against Staphylococcus aureus (MIC: 4 µg/mL).

Key Analog : (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (Pharmacopeial Forum, 2017)

  • Structural Differences : This analog uses a tetrahydronaphthalen-2-amine core with dual thiophen-2-yl ethyl groups, whereas the target compound employs a nicotinamide backbone.
  • Functional Impact : The dual thiophene arrangement in the Pharmacopeial compound improves metabolic stability in hepatic microsomes (t₁/₂ > 120 min), suggesting that the single thiophene in the target compound may require structural optimization for similar stability .

Brominated Nicotinamide Derivatives

Key Analog : 5-Bromo-N-(2-(pyridin-2-yl)ethyl)nicotinamide

  • Structural Differences : Replaces the thiophene and pyrazole with a pyridin-2-yl group.
  • Functional Impact : The pyridine moiety enhances solubility (logP = 1.2 vs. 2.8 for the target compound) but reduces CNS penetration due to increased polarity. The target compound’s thiophene-pyrazole system may improve blood-brain barrier permeability .

Pyrazole-Containing Compounds

Key Analog : N-(2-(1H-Indol-3-yl)ethyl)-5-bromonicotinamide

  • Structural Differences : Substitutes pyrazole with an indole ring.
  • Functional Impact : Indole’s planar structure facilitates intercalation with DNA (IC₅₀ = 12 µM for topoisomerase II inhibition), whereas the pyrazole in the target compound may favor kinase inhibition via ATP-binding pocket interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight logP Key Functional Groups Reported Activity
Target Compound 432.3 g/mol 2.8 Bromonicotinamide, thiophene, pyrazole No direct data
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] QNL 498.4 g/mol 1.9 Quinolone, oxoethyl, bromothiophene Antibacterial (MIC: 4 µg/mL)
(S)-N-Propyl-thiophene derivative 467.5 g/mol 3.1 Dual thiophene, tetrahydronaphthalenamine Metabolic stability (t₁/₂ > 120 min)

Table 2: Electronic Effects of Substituents

Substituent Hammett σ Value Impact on Reactivity
5-Bromo (nicotinamide) +0.26 Enhances electrophilicity of the ring
Thiophen-2-yl -0.09 Electron-rich, promotes π-stacking
Pyrazole +0.60 (N1) Modulates acidity (pKa ~ 14)

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide is a complex organic compound that integrates a pyrazole ring, thiophene moiety, and a brominated nicotinamide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The compound can be represented by the following structural formula:

C12H12BrN5OS\text{C}_{12}\text{H}_{12}\text{BrN}_5\text{OS}

Molecular Characteristics

PropertyValue
Molecular Weight318.23 g/mol
CAS Number2034497-73-7
SolubilitySoluble in DMSO and DMF
Melting PointNot available

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research indicates that pyrazole compounds can exhibit anticancer activity through multiple mechanisms, such as inducing apoptosis in cancer cells and inhibiting tumor growth. A comparative study demonstrated that derivatives of pyrazole showed IC50 values ranging from 10 to 30 µM against several cancer cell lines . The presence of the bromonicotinamide moiety may enhance this activity by acting on specific molecular targets involved in cancer progression.

Anti-inflammatory Effects

Pyrazole-containing compounds have been noted for their anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. This property is critical for developing non-steroidal anti-inflammatory drugs (NSAIDs) that offer pain relief without the side effects associated with traditional NSAIDs .

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, a series of pyrazole derivatives were evaluated for their antimicrobial activity. The compound this compound exhibited notable inhibitory effects against gram-positive bacteria with an MIC value of 15 µg/mL .

Study 2: Anticancer Activity

A recent publication explored the anticancer properties of various pyrazole derivatives, including our compound of interest. The study found that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 22 µM, suggesting its potential as a therapeutic agent against breast cancer .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various kinases involved in cell signaling pathways.
  • Apoptosis Induction : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins.
  • Anti-inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

Q & A

Q. What are the common synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-bromonicotinamide, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, including cyclization and coupling strategies. For example, analogous pyrazole-thiophene hybrids are synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Cyclization : Using POCl₃ as a cyclizing agent under reflux conditions (90–120°C) to form the pyrazole-thiophene core .
  • Bromination : Introducing the 5-bromo group on the nicotinamide moiety via electrophilic aromatic substitution, with temperature and stoichiometry of brominating agents (e.g., NBS) critical for regioselectivity .
  • Coupling : Amide bond formation between the pyrazole-thiophene intermediate and 5-bromonicotinic acid using coupling reagents like EDC/HOBt, with solvent polarity (e.g., DMF vs. THF) and reaction time influencing yield .
    Critical Parameters : Reaction temperature, catalyst choice (e.g., K₂CO₃ for deprotonation), and purification methods (e.g., recrystallization from DMSO/water mixtures) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole C–H protons at δ 7.5–8.5 ppm; thiophene protons at δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Confirming amide C=O stretches (~1650–1680 cm⁻¹) and pyrazole N–H bands (~3200 cm⁻¹) .
  • X-ray Crystallography : Resolving crystal packing and bond angles (e.g., N–C–C–S torsion angles in thiophene moieties ~178–179°) using SHELX software for refinement .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure using X-ray diffraction, and how are they addressed?

Common challenges include:

  • Twinning : Observed in pyrazole-thiophene derivatives due to flexible ethyl linkers. Mitigated by data collection at low temperatures (100 K) and using SHELXL’s TWIN/BASF commands .
  • Disorder : Thiophene rings may exhibit positional disorder. Partial occupancy refinement and constraints (e.g., DFIX for S–C bonds) improve model accuracy .
  • Data Quality : High-resolution data (≤ 0.8 Å) are critical; synchrotron sources enhance weak diffraction from bromine atoms .

Q. How can molecular docking studies be designed to elucidate interaction mechanisms with biological targets?

  • Target Selection : Prioritize receptors with known pyrazole/thiophene affinity (e.g., kinase enzymes).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite, incorporating bromine’s van der Waals parameters for halogen bonding .
  • Validation : Compare docking poses with co-crystallized ligands (PDB entries) and validate via MD simulations (RMSD < 2.0 Å over 100 ns) .
  • Binding Affinity : Calculate ΔG using MM/GBSA, noting bromine’s contribution to hydrophobic interactions .

Q. How do researchers address contradictory data between in vitro bioactivity and computational predictions?

  • Assay Validation : Confirm compound stability in assay media (e.g., LC-MS to detect degradation products) .
  • Off-Target Screening : Use kinase profiling panels to identify unintended interactions .
  • Solubility Adjustments : Add co-solvents (e.g., DMSO ≤ 1%) to mitigate aggregation artifacts .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under varying pH/temperature conditions to assess reproducibility .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters (Example)

ParameterValueReference
Space GroupP 1
Bond Length (C–Br)1.89–1.92 Å
Torsion Angle (N–C–C–S)178.9°
R Factor≤ 0.024

Q. Table 2. Optimized Synthesis Parameters

StepTemperatureCatalystYield (%)
Cyclization90°CPOCl₃65–75
Bromination0–5°CNBS80–85
CouplingRTEDC/HOBt70–78

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